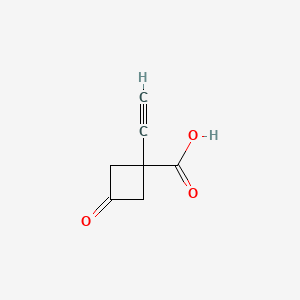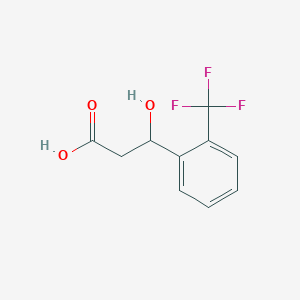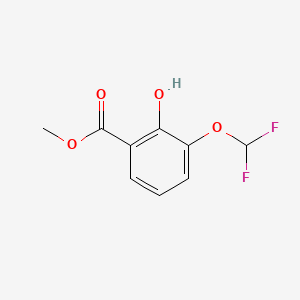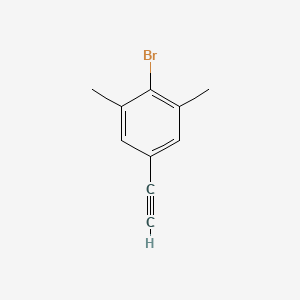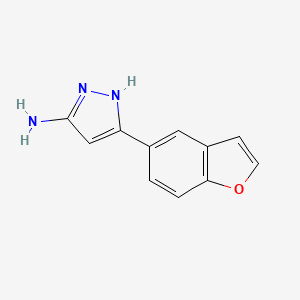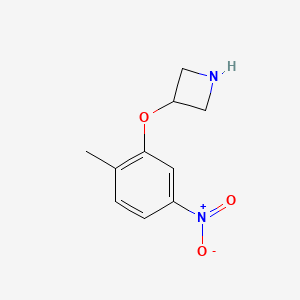
3-(2-Methyl-5-nitrophenoxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-5-nitrophenoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Methyl-5-nitrophenoxy)azetidine, often involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.
Industrial Production Methods
Industrial production of azetidines typically involves scalable methods that ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to be effective in synthesizing 1-arenesulfonylazetidines . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
化学反应分析
Types of Reactions
3-(2-Methyl-5-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azetidines depending on the substituent introduced.
科学研究应用
3-(2-Methyl-5-nitrophenoxy)azetidine has several scientific research applications:
作用机制
The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates bond cleavage and formation, allowing the compound to interact with various biological molecules. The nitro group can undergo reduction to form amine derivatives, which can further interact with biological targets, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles with similar ring strain but different functional groups.
Uniqueness
3-(2-Methyl-5-nitrophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
3-(2-methyl-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-8(12(13)14)4-10(7)15-9-5-11-6-9/h2-4,9,11H,5-6H2,1H3 |
InChI 键 |
NVOMCRHMVBHFKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



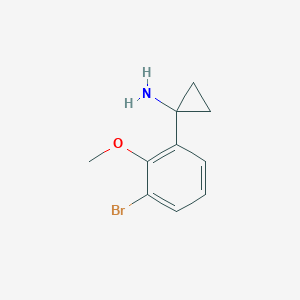
![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

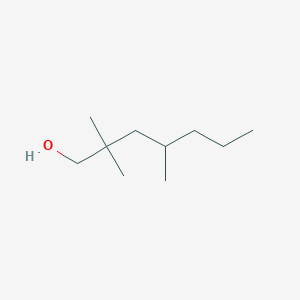
![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

